molecular formula C11H9NO B106039 2-(2-(2-Furyl)vinyl)pyridine CAS No. 19053-95-3

2-(2-(2-Furyl)vinyl)pyridine

Cat. No. B106039
CAS RN: 19053-95-3
M. Wt: 171.19 g/mol
InChI Key: UQKAWCFMOSMMKN-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(2-Furyl)vinyl)pyridine, also known as FVP, is a chemical compound that has garnered attention in the scientific research community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2-(2-(2-Furyl)vinyl)pyridine is not yet fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-(2-(2-Furyl)vinyl)pyridine has also been shown to bind to metal ions, which may contribute to its fluorescent properties.

Biochemical And Physiological Effects

2-(2-(2-Furyl)vinyl)pyridine has been shown to have low toxicity in vitro, making it a promising candidate for further study in vivo. It has also been shown to exhibit good solubility in various solvents, which may contribute to its potential applications in organic synthesis.

Advantages And Limitations For Lab Experiments

One advantage of 2-(2-(2-Furyl)vinyl)pyridine is its ease of synthesis, which makes it readily available for use in various experiments. However, one limitation is its relatively low stability, which may affect its applications in certain fields.

Future Directions

For research on 2-(2-(2-Furyl)vinyl)pyridine may include further investigation into its potential as an anti-cancer agent, as well as its use in materials science and organic synthesis. Additionally, further studies may be needed to fully understand the mechanism of action of 2-(2-(2-Furyl)vinyl)pyridine and its potential interactions with metal ions.

Synthesis Methods

2-(2-(2-Furyl)vinyl)pyridine can be synthesized through a simple reaction between 2-acetylpyridine and furfural in the presence of a base catalyst. The reaction yields 2-(2-(2-Furyl)vinyl)pyridine as a yellow crystalline solid, which can be purified through recrystallization.

Scientific Research Applications

2-(2-(2-Furyl)vinyl)pyridine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-(2-(2-Furyl)vinyl)pyridine has been investigated for its potential as an anti-cancer agent, as it has shown promising results in inhibiting the growth of cancer cells in vitro. 2-(2-(2-Furyl)vinyl)pyridine has also been studied for its potential as a fluorescent probe for metal ions, as well as its use in organic synthesis as a building block for the synthesis of more complex molecules.

properties

CAS RN

19053-95-3

Product Name

2-(2-(2-Furyl)vinyl)pyridine

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

2-[(E)-2-(furan-2-yl)ethenyl]pyridine

InChI

InChI=1S/C11H9NO/c1-2-8-12-10(4-1)6-7-11-5-3-9-13-11/h1-9H/b7-6+

InChI Key

UQKAWCFMOSMMKN-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=C/C2=CC=CO2

SMILES

C1=CC=NC(=C1)C=CC2=CC=CO2

Canonical SMILES

C1=CC=NC(=C1)C=CC2=CC=CO2

Other CAS RN

19053-95-3

synonyms

2-[2-(2-Furanyl)ethenyl]pyridine

Origin of Product

United States

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